Cdc25A Phosphatase Inhibitory Activity: N-Alkyl Oxindolylidene Acetic Acids vs. the Parent Scaffold
The target compound constitutes the unsubstituted oxindolylidene acetic acid scaffold upon which potent Cdc25A inhibitors are built. N-alkyl derivatives of this exact core achieved IC50 values of 1.6–2.9 μM against dual-specificity phosphatase Cdc25A [1]. In contrast, the structurally related indole-3-glyoxylic acid (3IGA, CAS 1477-49-2) and 2-oxoindole-3-acetic acid (oxIAA, CAS 2971-31-5) lack the α-hydroxy substituent on the side chain and have not been reported to inhibit Cdc25A at comparable concentrations . This demonstrates that the α-hydroxy-β-oxoacetic acid motif present in the target compound is a critical structural determinant for Cdc25A-directed activity.
| Evidence Dimension | Cdc25A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Parent scaffold for N-alkyl derivatives; unsubstituted compound not directly tested in published Cdc25A assay |
| Comparator Or Baseline | N-alkyl oxindolylidene acetic acid derivatives (E)-5d–f and (Z)-5d–f: IC50 = 1.6–2.9 μM [1]; 3IGA and oxIAA: no reported Cdc25A inhibition at comparable concentrations |
| Quantified Difference | N-alkylation of target scaffold yields low-micromolar Cdc25A inhibitors; 3IGA and oxIAA scaffolds do not produce Cdc25A-active derivatives |
| Conditions | In vitro enzymatic assay; recombinant human Cdc25A; substrate: 3-O-methylfluorescein phosphate |
Why This Matters
For laboratories developing Cdc25A-targeted probes or anticancer agents, the target compound is the validated entry scaffold—substituting 3IGA or oxIAA would abolish the Cdc25A-directed activity that defines this chemical series.
- [1] Shimazawa R, Kuriyama M, Shirai R. Design and synthesis of N-alkyl oxindolylidene acetic acids as a new class of potent Cdc25A inhibitors. Bioorg Med Chem Lett. 2008;18(11):3350–3353. doi:10.1016/j.bmcl.2008.04.027. View Source
